3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Description
3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a heterocyclic compound featuring a dihydropteridin-4-one core substituted with a 4-chlorophenylmethyl group at position 3 and a 3-methoxyphenylmethylsulfanyl group at position 2. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the 3-methoxyphenylsulfanyl moiety contributes to electronic modulation and steric bulk .
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-17-4-2-3-15(11-17)13-29-21-25-19-18(23-9-10-24-19)20(27)26(21)12-14-5-7-16(22)8-6-14/h2-11H,12-13H2,1H3 |
InChI Key |
ZPHFGRSFLPFTTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its high yield (78-92%) and the use of green chemistry principles, such as metal-free and acid/base-free catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds similar to 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pteridine structure can enhance interaction with cellular targets involved in cancer proliferation and apoptosis.
Case Study:
A study focusing on pteridine derivatives demonstrated that specific substitutions can lead to increased efficacy against hematological malignancies. The compound was tested against multiple myeloma and leukemia cell lines, showing promising results in reducing cell viability and promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Neuroprotective Effects
The potential neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The pteridine scaffold is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Research Findings:
In vitro studies revealed that derivatives of this compound could inhibit neuroinflammation and oxidative stress in neuronal cells. These findings suggest that the compound may help mitigate the progression of neurodegenerative diseases by targeting inflammatory pathways .
Antimicrobial Activity
Preliminary studies have indicated that certain pteridine derivatives possess antimicrobial properties. The presence of halogenated phenyl groups may enhance activity against bacterial strains.
Experimental Results:
In vitro assays demonstrated that compounds with similar structures exhibited bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with shared substituents or core motifs. Below is a detailed analysis based on available evidence:
Core Heterocyclic Structure
- Target Compound: The dihydropteridinone core (3,4-dihydropteridin-4-one) offers a partially saturated bicyclic system, balancing rigidity and flexibility for receptor interactions.
- : A tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core (CAS 679798-39-1) shares a pyrimidinone substructure but incorporates fused cyclopentane and thiophene rings, enhancing planarity and metabolic stability .
- : A triazole-based core (4H-1,2,4-triazol-3-yl) in 476485-84-4 provides a smaller, more electron-rich heterocycle, favoring π-π stacking but reducing hydrogen-bonding capacity compared to dihydropteridinone .
Substituent Effects
Chlorophenyl Groups :
- The target compound’s 4-chlorophenylmethyl group aligns with analogs like 3-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]sulfanyl derivatives (). Chlorine’s electron-withdrawing effect increases stability and membrane permeability .
- In , a pyrazole derivative with dual 4-chlorophenyl groups (CAS unspecified) exhibits enhanced halogen bonding but reduced solubility compared to the target compound’s single chlorophenyl unit .
- Sulfanyl Linkers: The 3-methoxyphenylmethylsulfanyl group in the target compound contrasts with ’s 4-methylphenylmethylsulfanyl substituent. Methoxy groups improve solubility via polar interactions, whereas methyl groups prioritize lipophilicity . lists propanone derivatives (e.g., 320422-69-3) with sulfanyl-linked thienyl or dichlorophenyl groups, which may enhance redox activity but introduce steric hindrance absent in the target compound .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 354.85 g/mol. The structure features several functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Antioxidant Properties : The presence of multiple aromatic rings suggests that the compound may exhibit antioxidant activities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives of pteridinones have shown promise in reducing inflammation, indicating that this compound might possess similar properties.
Pharmacological Studies
Research has highlighted several pharmacological effects:
- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Animal models have demonstrated that the compound may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage.
Case Studies
Research Findings
Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance:
- Modifications to the chlorophenyl group have been shown to enhance anticancer activity.
- Alterations in the methoxyphenyl moiety can improve bioavailability and pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
